Leconotide
Overview
Description
Leconotide , also known as CVID , is a 28-amino acid peptide belonging to the class of knottins . It is naturally found in the venom of the marine cone snail Conus catus. Leconotide has garnered interest due to its strong analgesic properties, comparable to a closely related peptide called ziconotide (commercially known as Prialt®). Importantly, leconotide exhibits fewer side effects than ziconotide .
Molecular Structure Analysis
Leconotide adopts a knotted or cystine-knot motif, characterized by three disulfide bonds forming a ring within the peptide backbone. This unique arrangement confers stability and resistance to proteolytic degradation. The precise spatial arrangement of these disulfide bonds contributes to leconotide’s bioactivity .
Chemical Reactions Analysis
While specific chemical reactions involving leconotide are not extensively documented, its synthesis likely involves peptide bond formation, disulfide bond formation, and post-translational modifications. Understanding these reactions is crucial for optimizing production and maintaining peptide integrity .
Scientific Research Applications
1. Antihyperalgesic Effects in Diabetic Neuropathic Pain
Leconotide, an omega-conotoxin, has shown promising results in the management of diabetic neuropathic pain. A study by Kolosov et al. (2010) revealed that leconotide effectively blocks neuronal voltage-sensitive calcium channels, resulting in significant antihyperalgesic effects. This was observed when leconotide was administered intravenously in a rat model of diabetic neuropathy. Remarkably, leconotide showed a 51.7% reversal of hyperalgesia, which was substantially higher compared to ziconotide, another omega conopeptide. Additionally, the antihyperalgesic effects of leconotide were potentiated when coadministered with flupirtine, a potassium channel modulator (Kolosov, Goodchild, & Cooke, 2010).
2. Synergistic Effects with Morphine in Bone Cancer Pain
Another study by the same group of researchers in 2011 focused on bone cancer pain. Leconotide, when used in combination with morphine, showed synergistic antihyperalgesic effects in a rat model of bone cancer pain. This combination was effective in reversing bone cancer-induced hyperalgesia without increasing the side effect profile of either drug. This finding opens up potential applications for leconotide in clinical settings, particularly for patients with bone metastases, as it allows for parenteral administration and offers synergistic effects with opioids (Kolosov, Aurini, Williams, Cooke, & Goodchild, 2011).
3. Engineered Biosynthesis and Medicinal Applications
In a different aspect of research, Handley et al. (2020) explored the engineered biosynthesis of cyclotides, including leconotide. They utilized cyanobacterial split inteins, a method known as SICLOPPs (Split Intein Circular Ligation of Proteins and Peptides), to synthesize cyclic versions of leconotide. This study highlights the potential for modified synthesis of leconotide, which could lead to new medicinal applications and improved drug development processes (Handley, Tan, Rutledge, Brewitz, Tyndall, Kleffmann, Butler, Poulter, & Wilbanks, 2020).
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCYCKNGADUQP-CFIKXUEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H179N35O36S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179455 | |
Record name | Leconotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2756.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leconotide | |
CAS RN |
247207-64-3 | |
Record name | Leconotide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leconotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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